Cas no 1413-67-8 (Ergoline-8-methanol,9,10-didehydro-6-methyl-, (8b)-)

1413-67-8 structure
Nome del prodotto:Ergoline-8-methanol,9,10-didehydro-6-methyl-, (8b)-
Ergoline-8-methanol,9,10-didehydro-6-methyl-, (8b)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ergoline-8-methanol,9,10-didehydro-6-methyl-, (8b)-
- NSC 196867
- UNII-NTR684Z1AZ
- ((6aR)-7-Methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl)methanol
- Phytochem 12: 2435 (1973)
- SPBio_002467
- ACon0_000797
- NCGC00017367-01
- AKOS030490884
- A923435
- LOL
- (8beta)-9,10-Didehydro-6-methylergoline-8-methanol; Ergoline-8beta-methanol, 9,10-didehydro-6-methyl- (8CI); Lysergol (6CI,7CI); Indolo[4,3-fg]quinoline, ergoline-8-methanol deriv.; NSC 196867
- BRD-K27871032-001-02-6
- [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-yl]methanol
- BIXJFIJYBLJTMK-MEBBXXQBSA-N
- ((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl)methanol
- HMS501J17
- BSPBio_000528
- SCHEMBL178071
- BDBM50016479
- 602-85-7
- HMS1569K10
- (7-Methyl-4,6,6a,7,8,9-hexahydro-indolo(4,3-fg)quinolin-9-yl)-methanol
- TNP00316
- SR-01000758923
- SR-01000758923-3
- Prestwick_308
- MEGxp0_001732
- NS00043437
- BRD-K27871032-001-04-2
- MFCD00010029
- Prestwick1_000454
- lysergol
- DivK1c_000515
- CHEBI:60528
- 9,10-Didehydro-6-methyl-8-hydroxymethylergoline
- CS-0092658
- CHEMBL39947
- HY-N6809
- cid_14987
- SMP1_000185
- NINDS_000515
- MLS001049075
- AS-18087
- ACon1_000057
- [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol
- (7-Methyl-4,6,6a,7,8,9-hexahydro-indolo[4,3-fg]quinolin-9-yl)-methanol
- Prestwick3_000454
- Prestwick2_000454
- GTPL123
- NTR684Z1AZ
- HMS2271M04
- Q6710130
- HMS2096K10
- SMR000386913
- KBio1_000515
- IDI1_000515
- 1413-67-8
- (6-methyl-9,10-didehydroergolin-8beta-yl)methanol
- Lysergole
- E75857
- BPBio1_000582
- Prestwick0_000454
-
- Inchi: InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3
- Chiave InChI: BIXJFIJYBLJTMK-UHFFFAOYSA-N
- Sorrisi: OCC1CN(C)C2C(C3C=CC=C4C=3C(C2)=CN4)=C1
Proprietà calcolate
- Massa esatta: 254.141913202g/mol
- Massa monoisotopica: 254.141913202g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 1
- Complessità: 394
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 39.3Ų
Ergoline-8-methanol,9,10-didehydro-6-methyl-, (8b)- Letteratura correlata
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
1413-67-8 (Ergoline-8-methanol,9,10-didehydro-6-methyl-, (8b)-) Prodotti correlati
- 953195-93-2(2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-chloro-1-benzothiophene-2-carboxylate)
- 1708274-89-8(4-Ethoxy-2-methylquinolin-7-amine)
- 391895-78-6(2-(4-methoxyphenyl)-N-({N'-(1E)-(3-methylthiophen-2-yl)methylidenehydrazinecarbonyl}methyl)acetamide)
- 1805092-65-2(2-Amino-5-bromo-3-(difluoromethyl)pyridine-4-acetic acid)
- 82586-52-5(Moexipril hydrochloride)
- 882803-60-3(6-Cyano-(1H)indazole-3-carbaldehyde)
- 1806819-09-9(4,5-Dibromo-3-(difluoromethyl)pyridine-2-sulfonyl chloride)
- 878056-89-4(N-(2-methoxyphenyl)-2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)acetamide)
- 2354413-50-4(tert-butyl N-(3,5-difluoro-4-hydroxyphenyl)methylcarbamate)
- 930728-74-8(N-[(1-phenylcyclopropyl)methyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
